

Physical and chemical properties of 4-Hydroxycephalotaxine

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Compound of Interest

Compound Name: 4-Hydroxycephalotaxine

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An In-Depth Technical Guide to 4-Hydroxycephalotaxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycephalotaxine, a naturally occurring alkaloid isolated from the bark of *Cephalotaxus fortunei*, represents a compound of significant interest within the scientific community, particularly in the fields of natural product chemistry and oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Hydroxycephalotaxine**. It includes tabulated summaries of its physicochemical and spectral data, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this promising molecule.

Physicochemical Properties

4-Hydroxycephalotaxine is a crystalline solid with a defined melting point and characteristic solubility profile. The presence of a hydroxyl group on the aromatic ring distinguishes it from its parent compound, cephalotaxine, and influences its polarity and reactivity.

Table 1: Physical and Chemical Properties of **4-Hydroxycephalotaxine**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₁ NO ₅	[1]
Molecular Weight	331.36 g/mol	[1]
Appearance	Powder	[2]
Melting Point	135-137 °C	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[2]
Source	Barks of Cephalotaxus fortunei	[1][2]

Chemical Reactivity and Synthesis

The chemical structure of **4-Hydroxycephalotaxine**, featuring a hydroxylated aromatic ring, a tertiary amine, an ester, and a complex polycyclic framework, provides multiple sites for chemical modification. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic aromatic substitution reactions.[2] Furthermore, the ester group is capable of hydrolysis.[2] The hydroxyl group has been utilized to generate various ester and ether derivatives, often with high yields.[2]

While the total synthesis of the parent compound, cephalotaxine, has been extensively studied and achieved through various routes, specific synthetic pathways culminating in **4-Hydroxycephalotaxine** are less commonly reported.[3][4][5][6][7][8] The synthesis of **4-Hydroxycephalotaxine** would likely involve a late-stage oxidation of the aromatic ring of a cephalotaxine precursor or the incorporation of a protected hydroxyl group from an early-stage building block.

Spectral Data

The structural elucidation of **4-Hydroxycephalotaxine** has been accomplished through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 2: Spectral Data of **4-Hydroxycephalotaxine**

Technique	Data	Reference
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 331	[1]
¹ H Nuclear Magnetic Resonance (¹ H NMR)	δ 3.60 (s, 3H, -OCH ₃), 6.54 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 1.80-1.90 (br s, 2H, D ₂ O exchangeable)	[1]

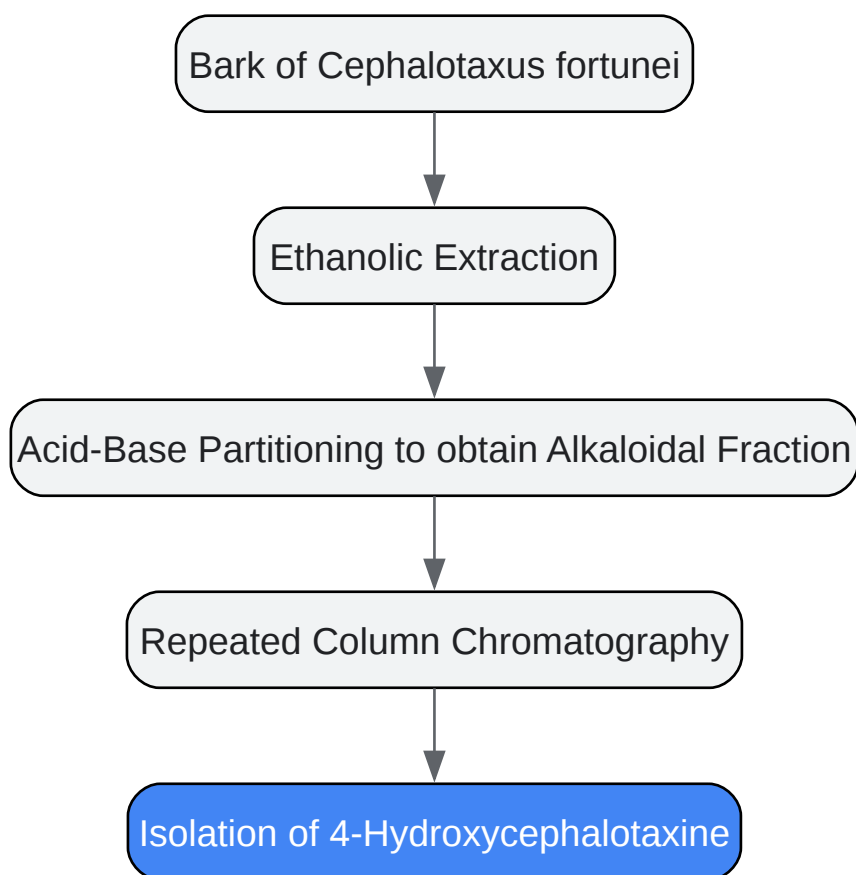
A detailed analysis of the mass spectrum indicates a molecular ion peak at m/z 331, consistent with the molecular formula C₁₈H₂₁NO₅.^[1] The ¹H NMR spectrum reveals key structural features, including a methoxy group and two aromatic protons. The absence of a proton signal corresponding to the C4 position, when compared to the spectrum of cephalotaxine, is a key indicator of hydroxylation at this position.^[1]

Experimental Protocols

Isolation of 4-Hydroxycephalotaxine from *Cephalotaxus fortunei*

While a detailed, step-by-step protocol is not readily available in the public domain, the general procedure involves the extraction of the total alkaloids from the bark of *Cephalotaxus fortunei* followed by chromatographic separation.

Workflow for Isolation of **4-Hydroxycephalotaxine**



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Caption: General workflow for the isolation of **4-Hydroxycephalotaxine**.

The process begins with the extraction of the plant material with ethanol. The resulting extract is then subjected to an acid-base partitioning to separate the alkaloids from other plant constituents. The crude alkaloid mixture is then purified using repeated column chromatography to yield **4-Hydroxycephalotaxine**.^[1]

Biological Activity and Potential Applications

Anticancer Activity

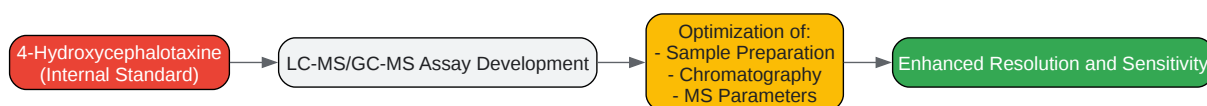
While many *Cephalotaxus* alkaloids, particularly the harringtonine esters, have demonstrated significant antileukemic activity, the specific cytotoxic and anticancer properties of **4-Hydroxycephalotaxine** are not as extensively documented.^[1] However, related compounds with hydroxylated aromatic rings often exhibit interesting biological activities, suggesting that **4-Hydroxycephalotaxine** is a promising candidate for further investigation in cancer research.

Studies on other "4-hydroxy" compounds have shown modulation of the actomyosin cytoskeleton to reduce metastasis and induction of apoptosis in various cancer cell lines, providing potential avenues for investigating the mechanism of **4-Hydroxycephalotaxine**.^[9]

Use as an Analytical Standard

4-Hydroxycephalotaxine serves as a valuable internal standard in the development of mass spectrometry-based assays, such as those using LC-MS or GC-MS platforms. Its use facilitates the optimization of sample preparation protocols, chromatographic separation conditions, and mass spectrometry parameters to achieve maximum resolution and sensitivity for the detection of related alkaloids in complex biological matrices.^[2]

Logical Relationship for Analytical Standard Application



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Caption: Role of **4-Hydroxycephalotaxine** as an internal standard.

Future Directions

4-Hydroxycephalotaxine remains a molecule with untapped potential. Future research should focus on several key areas:

- **Total Synthesis:** The development of an efficient and stereoselective total synthesis would provide a reliable source of the compound for further studies and enable the creation of novel analogs.
- **Comprehensive Biological Evaluation:** A thorough investigation of its cytotoxic and anticancer activities against a broad panel of cancer cell lines is warranted.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways affected by **4-Hydroxycephalotaxine** will be crucial for understanding its potential.

therapeutic applications.

- Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies are necessary to determine its absorption, distribution, metabolism, excretion, and toxicity profiles.

By addressing these research gaps, the scientific community can fully explore the therapeutic potential of this intriguing natural product.

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